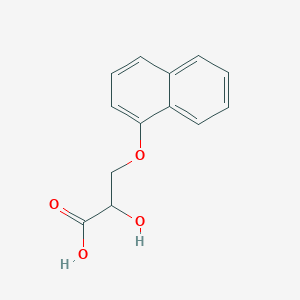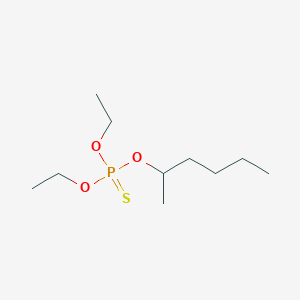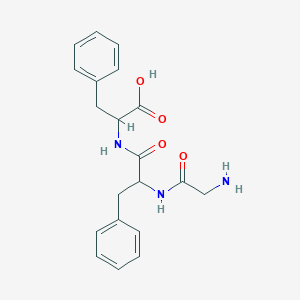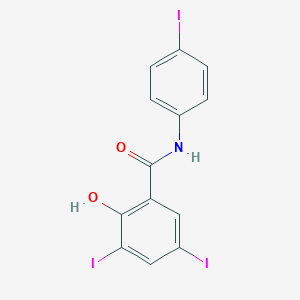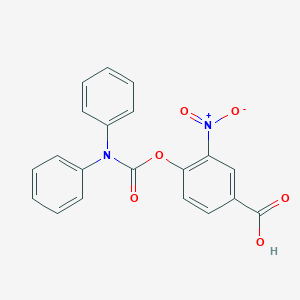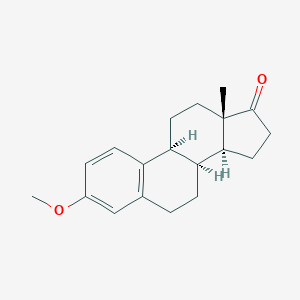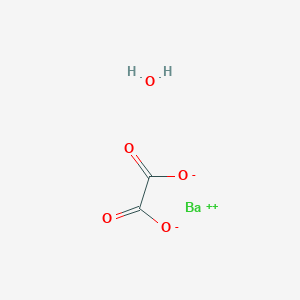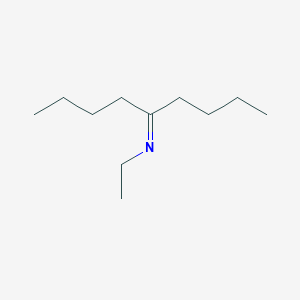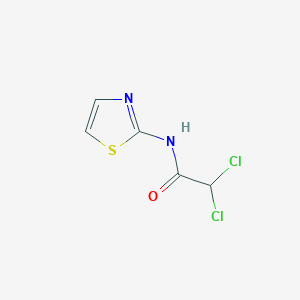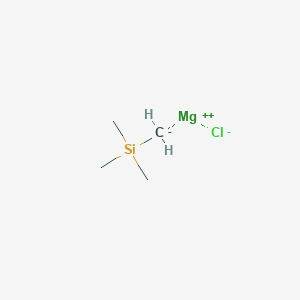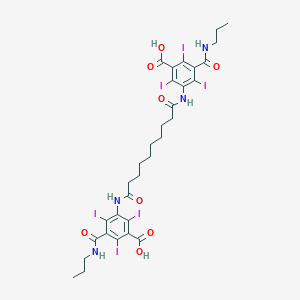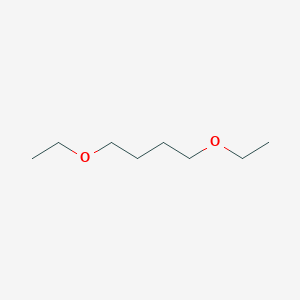
1,4-Diethoxybutane
Overview
Description
1,4-Diethoxybutane is a chemical compound with the molecular formula C8H18O2 . It has an average mass of 146.227 Da and a Monoisotopic mass of 146.130676 Da . It is also known by other names such as Butane, 1,4-diethoxy-, and 1,4-Butanediol diethyl ether .
Synthesis Analysis
While specific synthesis methods for 1,4-Diethoxybutane were not found in the search results, a related compound, 1,1-Diethoxybutane, has been produced using simulated moving bed technology . This method was found to be effective, with a productivity of 19.8 kg 1,1-diethoxybutane per liter of adsorbent per day .
Molecular Structure Analysis
The molecular structure of 1,4-Diethoxybutane consists of 8 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . It has a molar refractivity of 42.6±0.3 cm³ and a polarizability of 16.9±0.5 10^-24 cm³ .
Physical And Chemical Properties Analysis
1,4-Diethoxybutane has a density of 0.8±0.1 g/cm³ and a boiling point of 165.3±8.0 °C at 760 mmHg . It has a vapour pressure of 2.5±0.3 mmHg at 25°C and an enthalpy of vaporization of 38.5±3.0 kJ/mol . The flash point is 34.7±11.8 °C .
Scientific Research Applications
Pyrolysis Chemistry of 1,1-Diethoxybutane : This study by Zeng et al. (2019) investigates the pyrolysis of 1,1-diethoxybutane, a promising next-generation biofuel. They used a flow reactor and synchrotron vacuum ultraviolet photoionization mass spectrometry to detect a series of oxygenated and hydrocarbon products. A kinetic model was developed to understand the fuel consumption pathways, showing that H-abstraction reactions play a key role in fuel consumption. This study suggests that 1,1-diethoxybutane has a low sooting tendency compared to fossil-derived transportation fuels (Zeng et al., 2019).
Thermodynamic and Kinetic Studies for Synthesis : Rahaman et al. (2015) conducted a study on the synthesis of 1,1-diethoxybutane using Amberlyst 47 as a catalyst. They focused on understanding the thermodynamic and kinetic aspects of the reaction, providing insights that are useful for the design and optimization of integrated reaction-separation processes (Rahaman et al., 2015).
Membrane Technology in Synthesis Enhancement : Graça and Rodrigues (2017) explored the application of a commercial silica water selective membrane in the synthesis of 1,1-diethoxybutane. Their study aims at process intensification by comparing PermSMBR and simulated moving bed reactor (SMBR) for the synthesis, demonstrating improvements in productivity and desorbent consumption (Graça & Rodrigues, 2017).
Synthesis in Fixed-Bed Adsorptive Reactor : Regufe et al. (2016) researched the synthesis of 1,1-diethoxybutane (DEB) through acetalization in a fixed-bed adsorptive reactor. Their study involved examining the dynamic behavior of the reactor and developing a mathematical model to describe the process, contributing to the understanding of acetal synthesis in such systems (Regufe et al., 2016).
Identification in Spirits Distilled from Grape Wines : Williams and Strauss (1975) identified 3,3-diethoxybutan-2-one and 1,1,3-triethoxypropane, related to 1,4-diethoxybutane, as constituents in spirits distilled from grape wines. This study highlights the presence of these compounds in alcoholic beverages (Williams & Strauss, 1975).
Synthesis as a Renewable Diesel Additive : Graça et al. (2014) explored the synthesis of 1,1-diethoxybutane in a fixed-bed adsorptive reactor, demonstrating its potential as a renewable oxygenated diesel additive. Their study provides insights into the feasibility of using DEB in diesel engines (Graça et al., 2014).
Safety And Hazards
1,4-Diethoxybutane is a flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapours and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
properties
IUPAC Name |
1,4-diethoxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-3-9-7-5-6-8-10-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHAWQOFHTYWGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCCOCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10928120 | |
| Record name | 1,4-Diethoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diethoxybutane | |
CAS RN |
13344-00-8 | |
| Record name | 1,4-Diethoxybutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13344-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Diethoxybutane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30234 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Diethoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butane, 1,4-diethoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




